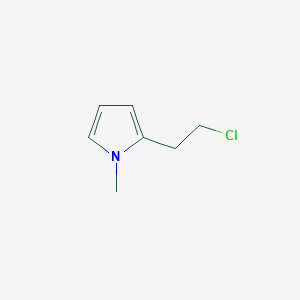

2-(2-Chloroethyl)-1-methyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1-methylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQKEWPDZAKGGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 2 Chloroethyl 1 Methyl 1h Pyrrole

De Novo Pyrrole (B145914) Ring Construction with Integrated Chloroethyl Functionality

This approach focuses on building the heterocyclic ring from acyclic precursors where one of the components already contains the necessary 2-chloroethyl moiety. This strategy ensures that the substituent is placed at the desired position from the outset.

Classical named reactions provide robust and versatile pathways for pyrrole synthesis. pharmaguideline.com By selecting appropriate starting materials, these methods can be adapted to produce the target compound.

Knorr Pyrrole Synthesis: This widely used method involves the condensation of an α-amino-ketone with a β-ketoester or other dicarbonyl compound with an activated methylene (B1212753) group. pharmaguideline.comwikipedia.org To synthesize 2-(2-Chloroethyl)-1-methyl-1H-pyrrole, a strategic adaptation would involve using an α-amino-ketone where the amino group is N-methylated and a β-dicarbonyl compound that bears the chloroethyl side chain. The α-aminoketones are often unstable and are typically prepared in situ from the corresponding α-oximino ketone via reduction. wikipedia.org

Paal-Knorr Pyrrole Synthesis: The Paal-Knorr synthesis is a straightforward method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the target molecule, methylamine (B109427) would serve as the nitrogen source. The key precursor would be a 1,4-dicarbonyl compound appropriately substituted to yield the 2-(2-chloroethyl) product after cyclization. The reaction is typically conducted under neutral or weakly acidic conditions, as stronger acids can promote the formation of furan (B31954) byproducts. organic-chemistry.orgalfa-chemistry.com The primary challenge often lies in the synthesis of the required substituted 1,4-dicarbonyl precursor. alfa-chemistry.com

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. pharmaguideline.comwikipedia.org To target this compound, one could envision a reaction between an appropriate β-ketoester, methylamine, and an α-haloketone that carries the chloroethyl functionality. The Hantzsch synthesis is known for its versatility in producing a variety of substituted pyrroles. wikipedia.orgcdnsciencepub.comthieme-connect.com

| Synthesis Method | Key Precursors | General Conditions | Primary Advantage |

|---|---|---|---|

| Knorr Synthesis | α-Amino-ketone, β-Dicarbonyl compound | Typically acidic, often with zinc dust for in situ amine formation wikipedia.org | High versatility and control over substituent placement pharmaguideline.com |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (methylamine) | Neutral or weakly acidic conditions organic-chemistry.org | Direct and often high-yielding condensation wikipedia.org |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary amine (methylamine) | Base-catalyzed condensation pharmaguideline.comwikipedia.org | Good for constructing polysubstituted pyrroles thieme-connect.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org An MCR approach to this compound would involve designing a reaction that brings together methylamine, a component to form the pyrrole backbone, and a precursor containing the 2-chloroethyl group. Such strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net

The regiochemical outcome of these de novo syntheses, specifically the placement of the substituent at the C-2 position, is dictated by the reaction mechanism and the nature of the precursors.

In the Paal-Knorr synthesis , the mechanism involves the initial formation of a hemiaminal from the reaction of the amine with one carbonyl group. wikipedia.org A subsequent intramolecular attack by the nitrogen on the second carbonyl group, followed by dehydration, leads to the aromatic pyrrole ring. alfa-chemistry.com The position of the chloroethyl group on the starting 1,4-dicarbonyl chain directly determines its final position on the pyrrole ring.

The Hantzsch synthesis mechanism begins with the amine attacking the β-ketoester to form an enamine intermediate. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and elimination of water yield the final pyrrole product. wikipedia.org The desired C-2 functionalization is achieved by ensuring the chloroethyl group is part of the α-haloketone component.

In the Knorr synthesis , the α-amino ketone condenses with the β-dicarbonyl compound. The initial step is the formation of an imine, which then tautomerizes to an enamine. This is followed by cyclization and dehydration to form the aromatic ring. wikipedia.org The final substitution pattern is a direct consequence of the substituents present on the two initial carbonyl-containing fragments.

Post-Synthetic Functionalization of Pre-existing Pyrrole Scaffolds

This alternative strategy involves starting with a readily available pyrrole, in this case, 1-methyl-1H-pyrrole, and introducing the 2-chloroethyl group in a subsequent step. This approach relies on the inherent reactivity of the pyrrole ring towards electrophilic substitution.

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. onlineorganicchemistrytutor.com Electrophilic aromatic substitution on pyrrole preferentially occurs at the C-2 (α) position because the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible resonance structures, compared to only two for attack at the C-3 (β) position. onlineorganicchemistrytutor.compearson.com The nitrogen atom's lone pair effectively participates in stabilizing the positive charge. pearson.com

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. princeton.edu To introduce the 2-chloroethyl group onto the 1-methyl-1H-pyrrole ring, a suitable electrophile such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) could be used in the presence of a Lewis acid catalyst.

The general mechanism for electrophilic aromatic substitution involves two main steps:

The nucleophilic π-system of the pyrrole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com

A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

Due to the high reactivity of the pyrrole ring, Friedel-Crafts reactions often require milder conditions than those used for less reactive aromatics like benzene (B151609) to avoid polymerization or other side reactions. pearson.com The choice of Lewis acid and reaction conditions is crucial for achieving the desired mono-alkylation at the C-2 position. princeton.eduresearchgate.net

| Reaction Type | Substrate | Reagent | Key Principle |

|---|---|---|---|

| Friedel-Crafts Alkylation | 1-Methyl-1H-pyrrole | e.g., 1-Bromo-2-chloroethane, Lewis Acid | Electrophilic Aromatic Substitution with high C-2 regioselectivity due to superior intermediate stabilization onlineorganicchemistrytutor.compearson.com |

C-2 Selective Alkylation Approaches of 1-Methyl-1H-pyrrole

Radical-Mediated Functionalization at the C-2 Position

Direct C-H functionalization of heteroarenes using radical intermediates is a powerful tool in modern organic synthesis. For N-substituted pyrroles, the C-2 position is electronically favored for radical attack. A copper-mediated radical α-heteroarylation method has been developed for the synthesis of α,α-dialkyl-α-aryl nitriles, which demonstrates the feasibility of C-2 radical functionalization on the pyrrole ring. acs.org In this process, cyanoalkyl radicals, generated from the thermolysis of azobis(alkylcarbonitriles), are added to heteroarenes like pyrroles and indoles. acs.org The reaction exhibits complete regioselectivity for the C-2 position of the heteroarene without the need for additives or activating agents. acs.org

While a direct radical-mediated chloroethylation of 1-methyl-1H-pyrrole is not extensively documented, the principle can be extrapolated. Such a reaction would hypothetically involve the generation of a 2-chloroethyl radical from a suitable precursor, such as 3-chloropropionyl peroxide or through a photoredox-catalyzed process using a chloroethyl source. This highly reactive radical would then preferentially add to the electron-rich C-2 position of the 1-methyl-1H-pyrrole ring. The subsequent steps would involve the restoration of aromaticity to yield the final product. The success of this method relies on controlling the generation of the specific radical and minimizing side reactions.

Metal-Catalyzed Coupling Reactions for C-C Bond Formation at C-2

Metal-catalyzed cross-coupling reactions represent a cornerstone of C-C bond formation. For pyrroles, palladium-catalyzed reactions are particularly prominent for direct C-H functionalization. The C-2 and C-5 positions of pyrroles are more reactive for C-H bond functionalization than the C-3 and C-4 positions, allowing for selective arylation and alkylation. researchgate.net For instance, a highly active palladium catalytic system has been developed for the C-2 arylation of N-acyl pyrroles with various aryl halides, proceeding under mild conditions with excellent functional group compatibility. researchgate.net

To synthesize this compound via this strategy, two main pathways can be considered:

Direct C-H Alkylation: This approach would involve the direct coupling of 1-methyl-1H-pyrrole with a 2-chloroethyl-containing electrophile, such as 1-bromo-2-chloroethane or a similar species, in the presence of a palladium catalyst. The regioselectivity for the C-2 position is often directed by the inherent electronic properties of the N-methylpyrrole ring. nih.govacs.org

Coupling with a Halogenated Pyrrole: An alternative involves first halogenating 1-methyl-1H-pyrrole at the C-2 position to create 2-bromo- or 2-iodo-1-methyl-1H-pyrrole. This intermediate can then undergo a standard cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with an organometallic reagent containing the desired ethyl group, such as a vinyl Grignard reagent or vinylboronic acid. Subsequent hydrochlorination of the resulting 2-vinyl-1-methyl-1H-pyrrole would yield the target chloroethyl side chain. Titanium-catalyzed [2+2+1] cyclization reactions can also produce versatile polysubstituted pyrrole building blocks that are suitable for further diversification through subsequent cross-coupling reactions. nih.gov

Introduction of the Chloroethyl Moiety onto a C-2 Alkyl Side Chain

This synthetic strategy focuses on first establishing a suitable two-carbon side chain at the C-2 position of the 1-methyl-1H-pyrrole core and then converting it to the chloroethyl group in a subsequent step. This two-stage approach is often more reliable and versatile than direct functionalization.

A common and effective method involves the preparation of a 2-(2-hydroxyethyl)-1-methyl-1H-pyrrole precursor. This alcohol can be synthesized by the reduction of 2-(1-methyl-1H-pyrrol-2-yl)acetic acid or its ester, which in turn can be prepared from 1-methyl-1H-pyrrole-2-carbaldehyde.

Once the alcohol precursor, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, is obtained, it can be readily converted to the corresponding chloride. Standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this transformation. For example, reacting 2-(2-hydroxyethyl)pyrrolidine derivatives with thionyl chloride is a known method to produce the N-(2-chloroethyl)pyrrolidine hydrochloride. A similar reaction with 2-(1-methyl-1H-pyrrol-2-yl)ethanol would proceed efficiently to yield this compound. This method is advantageous due to the high yields and clean conversions typical of alcohol-to-chloride transformations. google.com

Another viable precursor is 2-vinyl-1-methyl-1H-pyrrole. The addition of hydrogen chloride (HCl) across the double bond of the vinyl group would yield the desired 2-(2-chloroethyl) side chain, following Markovnikov's rule.

The readily available starting material, 1-methyl-1H-pyrrole-2-carbaldehyde, serves as an excellent precursor for building the chloroethyl side chain. nist.govnih.gov A multi-step synthetic sequence can be employed:

One-Carbon Homologation: The aldehyde is first converted to a two-carbon side chain. A Wittig reaction is a classic and effective method for this transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org Reacting 1-methyl-1H-pyrrole-2-carbaldehyde with an appropriate phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, generates a vinyl ether. researchgate.netsci-hub.se

Hydrolysis to Aldehyde: The resulting vinyl ether can be mildly hydrolyzed under acidic conditions to yield the one-carbon homologated aldehyde, 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde. researchgate.netsci-hub.se

Reduction to Alcohol: The newly formed acetaldehyde (B116499) derivative is then reduced to the corresponding primary alcohol, 2-(1-methyl-1H-pyrrol-2-yl)ethanol, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

Chlorination: Finally, as described in the previous section, the hydroxyethyl (B10761427) group is converted to the chloroethyl group using a chlorinating agent like thionyl chloride to afford the target molecule. google.com

Optimization of Reaction Conditions and Yields in Pyrrole Functionalization

Optimizing reaction conditions is critical for achieving high yields and selectivity in the functionalization of pyrroles. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. For metal-catalyzed reactions, the nature of the ligands coordinated to the metal center plays a pivotal role in determining the outcome.

Catalytic Systems and Their Influence on Regioselectivity and Stereoselectivity

The regioselectivity of pyrrole functionalization is strongly influenced by the electronic nature of the pyrrole ring and the mechanism of the reaction. For N-substituted pyrroles, electrophilic substitution and many metal-catalyzed C-H activation reactions preferentially occur at the electron-rich and sterically accessible C-2 and C-5 positions. researchgate.net

Different catalytic systems can be employed to target specific positions on the pyrrole ring:

Palladium Catalysts: Palladium(II) catalysts are widely used for direct C-H arylation and alkylation of pyrroles. researchgate.netnih.govacs.org The reaction often proceeds via a concerted metalation-deprotonation pathway. The choice of ligands and additives can fine-tune the catalyst's activity and selectivity. For instance, in the palladium-catalyzed allylic alkylation of pyrroles, the combination of the palladium source and chiral ligands can control both regio- and enantioselectivity. nih.gov

Rhodium and Iridium Catalysts: Rhodium and Iridium complexes have also been used for C-H functionalization. Chiral-at-metal iridium complexes have been shown to be effective catalysts for the enantioselective Friedel-Crafts alkylation of 2,5-disubstituted pyrroles at the β-position (C-3 or C-4). rsc.org

Copper Catalysts: Copper salts, such as Cu(OAc)₂, are effective mediators in radical-based C-H functionalization reactions, promoting the selective formation of C-2 substituted pyrroles. acs.org Copper is also used in conjunction with palladium catalysts in some arylation protocols. researchgate.net

Indium Catalysts: Indium(III) triflate has been used to catalyze the regioselective α-alkylation (C-2) of N-substituted pyrroles with carbonyl compounds, proceeding through a dipyrrolylalkane intermediate. americanelements.com

The table below summarizes various catalytic systems and their impact on the regioselectivity of pyrrole functionalization.

| Catalyst System | Reaction Type | Targeted Position | Comments |

| Pd(PPh₃)₄ / Ag₂CO₃ | C-H Arylation | C-2 | Effective for C-2 arylation of N-acyl pyrroles with aryl halides. researchgate.net |

| PdBr₂ / Li₂CO₃ | C-H Alkylation/Benzylation | ortho to pyrrole on phenyl | Uses the pyrrole ring as a directing group for functionalizing an attached phenyl ring. nih.govacs.org |

| Chiral Iridium Complex | Friedel-Crafts Alkylation | C-3 (β-position) | Achieves high enantioselectivity for β-alkylation on 2,5-disubstituted pyrroles. rsc.org |

| Cu(OAc)₂ | Radical Cyanoalkylation | C-2 | Mediates the regioselective addition of cyanoalkyl radicals to the C-2 position. acs.org |

| In(OTf)₃ | Reductive Alkylation | C-2 (α-position) | Catalyzes α-alkylation using carbonyl compounds and hydrosilanes. americanelements.com |

| [py₂Cl₂TiNPh]₂ | [2+2+1] Cyclization/Coupling | C-2/C-5 | Synthesizes pentasubstituted pyrroles, with functionalization at C-2 via subsequent coupling. nih.govthieme-connect.com |

Solvent Effects and Temperature Control in Pyrrole Synthesis and Modification

The outcome of pyrrole synthesis and subsequent modifications is profoundly influenced by the choice of solvent and the precise control of reaction temperature. These parameters can dictate reaction rates, product yields, and even the regioselectivity of substitution reactions.

Solvent Effects: The solvent's polarity, coordinating ability, and capacity to solvate ions play a critical role. In many modern pyrrole syntheses, polar aprotic solvents have demonstrated superior performance. For example, in certain copper(I)-catalyzed reactions for forming functionalized pyrroles, dimethyl sulfoxide (B87167) (DMSO) was found to provide significantly higher yields compared to a range of other solvents, including dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN). gaylordchemical.com The choice of solvent can also direct the site of alkylation on the pyrrole ring. In reactions involving the pyrrolide anion, the solvent system can influence whether alkylation occurs at the nitrogen atom or a carbon atom. wikipedia.org In a move towards more environmentally benign processes, water has been explored as a reaction medium, sometimes in conjunction with surfactants like sodium dodecyl sulfate (B86663) (SDS) to create micellar reaction environments, which can enhance yields and simplify product isolation. researchgate.net In some classical methods, such as the Knorr synthesis, glacial acetic acid is traditionally used as the solvent. semanticscholar.org

| Solvent | Yield (%) | Comments |

|---|---|---|

| DMSO (Dimethyl Sulfoxide) | 85% | Demonstrated superior performance and highest yield. |

| DMF (Dimethylformamide) | 62% | Moderate yield. |

| Dioxane | 55% | Moderate yield. |

| ACN (Acetonitrile) | 40% | Lower yield compared to DMSO and DMF. |

| DCM (Dichloromethane) | Trace | Very low conversion to product. |

| Toluene | Trace | Very low conversion to product. |

Advanced Isolation and Purification Techniques for Sensitive Pyrrole Derivatives

Pyrrole and its derivatives are often sensitive compounds, susceptible to degradation, oxidation, or polymerization, especially when exposed to acids, light, and air. wikipedia.orgnumberanalytics.com Therefore, their isolation and purification require meticulous techniques to ensure the integrity and purity of the final product.

The initial work-up procedure typically involves quenching the reaction and partitioning the crude product between an immiscible organic solvent (such as diethyl ether or dichloromethane) and an aqueous phase. orgsyn.org This step serves to remove inorganic salts and other water-soluble impurities. nih.gov Careful neutralization of any acidic or basic catalysts or by-products is crucial at this stage to prevent acid-catalyzed polymerization of the pyrrole ring.

For the primary purification, column chromatography is the most widely employed technique. Silica (B1680970) gel is the most common stationary phase used for the purification of various pyrrole derivatives. mdpi.comnih.gov In cases where the pyrrole compound is particularly sensitive to the acidic nature of silica, a more neutral stationary phase like alumina (B75360) may be used. orgsyn.org The choice of eluent (solvent system) is critical and is typically determined by thin-layer chromatography (TLC) to achieve optimal separation of the target compound from unreacted starting materials and by-products.

For volatile liquid pyrroles, such as many N-methylpyrrole derivatives, vacuum distillation is an effective method for purification. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at temperatures that will not cause thermal degradation. This technique is particularly useful for removing non-volatile impurities.

If the final product is a solid, recrystallization is a powerful technique for achieving high purity. The crude solid is dissolved in a minimal amount of a suitable hot solvent, and then the solution is slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the solvent. Common solvents for recrystallizing pyrrole derivatives include ethanol (B145695) or hexane. chemicalbook.comorgsyn.org

| Technique | Principle | Best Suited For | Advantages | Considerations |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase. | Most non-volatile solids and oils. | High resolution for complex mixtures; adaptable to various polarities. | Can be time-consuming; potential for product degradation on acidic silica gel. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Thermally sensitive, volatile liquids. | Effective for removing non-volatile impurities; suitable for large scales. | Requires specialized equipment; not suitable for non-volatile compounds. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids. | Can yield very high purity; cost-effective. | Dependent on finding a suitable solvent; potential for product loss in the mother liquor. |

| Extraction | Partitioning of a compound between two immiscible liquid phases. | Initial work-up and removal of water-soluble impurities. | Simple, rapid, and effective for initial cleanup. | Limited separation power; can lead to emulsion formation. |

Throughout the purification process, it is advisable to handle the pyrrole derivatives under an inert atmosphere (e.g., nitrogen or argon) and with protection from light to minimize oxidative and light-induced degradation. numberanalytics.com

Advanced Chemical Reactivity and Transformation Pathways of 2 2 Chloroethyl 1 Methyl 1h Pyrrole

Reactions Involving the Chloroethyl Side Chain

The chloroethyl group attached to the C2 position of the pyrrole (B145914) ring is a key functional handle for various transformations. Its reactivity is dominated by the presence of a primary alkyl chloride, which is susceptible to nucleophilic substitution, intramolecular cyclization, and elimination reactions.

The terminal carbon of the chloroethyl side chain is an electrophilic center that readily undergoes nucleophilic substitution. Given that it is a primary alkyl halide, the reaction mechanism is predominantly bimolecular nucleophilic substitution (SN2). The SN2 pathway is favored due to the low steric hindrance around the electrophilic carbon and the relative instability of the primary carbocation that would be formed in an SN1 mechanism.

In a typical SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step. A wide variety of nucleophiles can be employed to introduce diverse functional groups at this position.

Table 1: Examples of SN2 Reactions with 2-(2-Chloroethyl)-1-methyl-1H-pyrrole

| Nucleophile (Nu⁻) | Reagent Example | Product Name | Product Structure |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-ol | |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile | |

| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | 2-(2-Iodoethyl)-1-methyl-1H-pyrrole | |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)-1-methyl-1H-pyrrole | |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 2-(2-Ethoxyethyl)-1-methyl-1H-pyrrole |

Intramolecular Cyclization Reactions and Potential for Ring Expansion/Contraction

The presence of both a nucleophilic pyrrole ring and an electrophilic chloroethyl side chain within the same molecule allows for intramolecular cyclization reactions. These reactions are powerful methods for constructing fused heterocyclic systems.

Intramolecular N-alkylation is a probable pathway where the lone pair of electrons on the pyrrole nitrogen acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This process results in the formation of a new carbon-nitrogen bond and the expulsion of the chloride ion.

However, it is crucial to note the structure of the resulting product. The direct intramolecular N-alkylation of this compound does not yield a pyrrolizidine (B1209537) skeleton. Pyrrolizidines are bicyclic compounds with a 5/5 fused ring system sharing a nitrogen atom at the bridgehead. The cyclization of the target compound leads to a 5/6 fused ring system. The reaction forms a 6,7-dihydro-5H-pyrrolo[1,2-a]pyridin-4-ium salt. The synthesis of true pyrrolizidine alkaloids from pyrrole precursors typically involves different and more complex biosynthetic or synthetic pathways nih.govrsc.org.

As detailed above, the pyrrole nitrogen is a prime candidate for initiating intramolecular cyclization. In addition to N-alkylation, the electron-rich carbon atoms of the pyrrole ring can also act as nucleophiles, particularly under the conditions of a Friedel-Crafts reaction masterorganicchemistry.comresearchgate.net.

An intramolecular Friedel-Crafts alkylation, typically catalyzed by a Lewis acid (e.g., AlCl₃), could proceed via the attack of a ring carbon onto the chloroethyl side chain's terminal carbon. The regiochemistry of this cyclization depends on which ring carbon participates:

Attack from C3: This would lead to the formation of a new five-membered ring fused to the pyrrole, resulting in a 1,2,3,4-tetrahydrocyclopenta[b]pyrrole derivative.

Attack from C5: This position is also nucleophilic. However, cyclization via C5 is generally less favored due to greater ring strain in the transition state required to form a four-membered ring fused system, and potential steric hindrance from the adjacent N-methyl group.

Table 2: Potential Intramolecular Cyclization Pathways

| Participating Atom | Reaction Type | Conditions | Product Skeleton |

|---|---|---|---|

| Pyrrole Nitrogen | Intramolecular N-Alkylation | Heat | 6,7-Dihydro-5H-pyrrolo[1,2-a]pyridinium |

Elimination Reactions to Form Vinyl Pyrrole Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form 1-methyl-2-vinyl-1H-pyrrole. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism. The base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine, while simultaneously, the C-Cl bond breaks and a double bond is formed.

The use of sterically hindered bases is preferred to minimize the competing SN2 reaction.

Table 3: Bases for Elimination Reaction to form 1-Methyl-2-vinyl-1H-pyrrole

| Base | Name | Properties |

|---|---|---|

| K⁺⁻OC(CH₃)₃ | Potassium tert-butoxide | Strong, sterically hindered base |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Non-nucleophilic, strong base |

Reactions of the Pyrrole Nucleus

The pyrrole ring in this compound is an electron-rich aromatic system, making it highly reactive towards electrophilic aromatic substitution. The existing substituents on the ring—the N-methyl group and the 2-(chloroethyl) group—are both electron-donating and thus activate the ring towards electrophilic attack.

These activating groups direct incoming electrophiles to the available positions on the ring (C3, C4, and C5). Based on established principles of electrophilic substitution on substituted pyrroles, the directing effects can be summarized as follows:

N-Alkyl Group: Activates all positions but shows a preference for C2 and C5.

2-Alkyl Group: Strongly directs incoming electrophiles to the C5 and C3 positions.

When these effects are combined, the C5 position becomes the most electronically enriched and sterically accessible site for electrophilic attack. The C3 position is the second most likely site, while the C4 position is the least reactive.

A classic example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction, which is an effective method for formylation organic-chemistry.orgchemistrysteps.comijpcbs.com. This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the ring, predominantly at the C5 position.

Table 4: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile | Expected Major Product |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, DMF; then H₂O | Dichloromethylium ion derivative | 5-Formyl-2-(2-chloroethyl)-1-methyl-1H-pyrrole |

| Acylation (Friedel-Crafts) | Acetic Anhydride (B1165640), BF₃·OEt₂ | Acylium ion (CH₃CO⁺) | 5-Acetyl-2-(2-chloroethyl)-1-methyl-1H-pyrrole |

| Halogenation | N-Bromosuccinimide (NBS) | Br⁺ | 5-Bromo-2-(2-chloroethyl)-1-methyl-1H-pyrrole |

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Reactivity of Substituted Pyrroles

The pyrrole ring is a π-excessive heteroaromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comwikipedia.orgpearson.comonlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its electron density and susceptibility to electrophilic attack. pearson.com Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). pearson.comonlineorganicchemistrytutor.com

In the case of this compound, the pyrrole ring is substituted at the C1 (N) and C2 positions. The substituents present on the ring dictate the regioselectivity of subsequent EAS reactions.

N-methyl group: The methyl group on the nitrogen atom is an electron-donating group, which further activates the pyrrole ring towards electrophilic attack.

2-(2-chloroethyl) group: The alkyl group at the C2 position is also electron-donating through an inductive effect, thereby activating the ring. However, it also introduces steric hindrance at the adjacent C3 position.

Considering these factors, the incoming electrophile will be directed to the available unsubstituted positions (C3, C4, and C5). The C5 position is the most electronically activated and sterically accessible site for electrophilic attack. The C3 position is sterically hindered by the adjacent chloroethyl group, and the C4 position is less activated than the C5 position. Therefore, the general order of reactivity for EAS on this compound is expected to be C5 > C4 > C3.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | Activated | High | Low |

| C4 | Activated | Low | Medium |

| C5 | Highly Activated | Low | High |

Functionalization at Unsubstituted Pyrrole Positions (C3, C4, C5)

Building upon the principles of regioselectivity, various functional groups can be introduced at the C3, C4, and C5 positions of this compound using standard EAS reactions. Given the high reactivity of the pyrrole ring, these reactions can often be carried out under mild conditions.

Common functionalization reactions include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, primarily at the C5 position.

Nitration: Mild nitrating agents, such as acetyl nitrate (B79036), are typically used to avoid polymerization and oxidation of the sensitive pyrrole ring. The nitro group is expected to be introduced predominantly at the C5 position.

Sulfonation: The use of the pyridine-SO3 complex is a common method for sulfonating pyrroles, which would likely yield the 5-sulfonic acid derivative.

Friedel-Crafts Acylation and Alkylation: These reactions can be performed using mild Lewis acids to introduce acyl or alkyl groups. Acylation, for instance, with acetic anhydride, would be expected to yield the 5-acetyl derivative as the major product.

Table 2: Potential Functionalization Reactions and Expected Major Products

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(2-chloroethyl)-1-methyl-1H-pyrrole |

| Nitration | Acetyl nitrate (CH3COONO2) | 2-(2-Chloroethyl)-1-methyl-5-nitro-1H-pyrrole |

| Sulfonation | Pyridine-SO3 complex | 2-(2-(Chloroethyl)-1-methyl-1H-pyrrol-5-yl)sulfonic acid |

| Acylation | Acetic anhydride / SnCl4 | 1-(5-(2-Chloroethyl)-1-methyl-1H-pyrrol-2-yl)ethan-1-one |

Oxidation and Reduction Chemistry of the Pyrrole Ring in the Presence of the Chloroethyl Group

The pyrrole ring is sensitive to both oxidation and reduction, and the presence of the chloroethyl group adds another layer of complexity to these transformations.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents often lead to polymerization or degradation of the pyrrole ring. However, controlled oxidation can yield valuable synthetic intermediates. For instance, oxidation of N-alkylpyrroles can lead to the formation of polypyrroles or other oxidized species. dtic.mil The chloroethyl side chain might also be susceptible to oxidation or participate in side reactions under certain oxidative conditions.

Reduction: The pyrrole ring can be reduced to either a pyrroline (B1223166) or a pyrrolidine.

Partial Reduction: Dissolving metal reductions, such as with zinc in acidic media (Knorr-Rabe reduction), can partially reduce the pyrrole to a 3-pyrroline. nih.govbeilstein-journals.org

Full Reduction: Catalytic hydrogenation using catalysts like rhodium on alumina (B75360) (Rh/Al2O3) or palladium on carbon (Pd/C) can fully reduce the pyrrole ring to a pyrrolidine. acs.orgacs.org This process is often highly diastereoselective in substituted pyrroles. acs.orgacs.org

A key challenge in the reduction of this compound is the potential for the chloroethyl group to react under the reduction conditions, for example, through hydrogenolysis. Careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the pyrrole ring while preserving the chloroethyl functionality.

Table 3: Potential Oxidation and Reduction Reactions

| Transformation | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., m-CPBA) | Pyrrolinones |

| Oxidation | Strong oxidizing agents (e.g., KMnO4) | Ring cleavage products / Polymers |

| Partial Reduction | Zn / HCl | 2-(2-Chloroethyl)-1-methyl-2,5-dihydro-1H-pyrrole |

| Full Reduction | H2, Rh/Al2O3 | 2-(2-Chloroethyl)-1-methylpyrrolidine |

Tandem and Cascade Reactions Incorporating Both Reactive Sites for Complex Architectures

The dual reactivity of this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. princeton.edu Such reactions are highly efficient and can rapidly generate molecular complexity.

A hypothetical tandem reaction could involve an initial electrophilic substitution on the pyrrole ring, followed by an intramolecular cyclization involving the chloroethyl side chain. For example, an acylation at the C3 position (a minor product of EAS, but potentially achievable under specific conditions) could be followed by an intramolecular alkylation of the newly introduced acyl group by the chloroethyl side chain to form a bicyclic system.

Alternatively, the chloroethyl group could be used to tether the pyrrole to another reactive moiety, setting the stage for an intramolecular reaction. For instance, substitution of the chloride with a nucleophile containing a dienophile could be followed by an intramolecular Diels-Alder reaction where the pyrrole acts as the diene.

These strategies, which leverage the inherent reactivity of both the pyrrole ring and the chloroethyl side chain, offer powerful tools for the construction of complex, polycyclic molecules from a relatively simple starting material.

Table 4: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Description | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Introduction of an acetyl group at the C3 position of the pyrrole ring. | 1-(2-(2-Chloroethyl)-1-methyl-1H-pyrrol-3-yl)ethan-1-one |

| 2 | Intramolecular Cyclization | Base-mediated intramolecular alkylation of the enolate of the acetyl group by the chloroethyl side chain. | Fused bicyclic pyrrole derivative |

Applications As a Pivotal Synthon in Complex Molecule Synthesis

Building Block for Fused and Spiro-Heterocyclic Systems

The structure of 2-(2-chloroethyl)-1-methyl-1H-pyrrole is ideally suited for the construction of fused heterocyclic systems through intramolecular cyclization. The chloroethyl group can act as an electrophile, reacting with a nucleophilic center positioned elsewhere on a molecule to form a new ring fused to the pyrrole (B145914) core. A well-documented strategy involves the use of N-(2-chloroethyl)pyrrole derivatives in the synthesis of fused ring systems. For instance, the synthesis of benzyl (B1604629) cyclopenta[b]pyrrole-5-carboxylate has been demonstrated using 1-(2-chloroethyl)-4-oxotetrahydroindole. researchgate.netscilit.com This reaction proceeds via an intramolecular cyclization where the chloroethyl group is attacked by an enolate, showcasing the potential of the chloroethyl moiety to participate in ring-forming reactions. This principle is directly applicable to this compound for creating analogous fused structures.

The compound also serves as a precursor for spiro-heterocyclic systems, which are characterized by two rings sharing a single atom. These structures are of significant interest in medicinal chemistry. whiterose.ac.ukbeilstein-journals.org A plausible synthetic route involves a multi-step process beginning with the conversion of this compound into a more complex intermediate capable of spirocyclization. For example, reaction with a suitable piperidine (B6355638) derivative could lead to an intermediate that, upon intramolecular cyclization, forms a spiro[pyrrole-piperidine] framework. The synthesis of related spiro[piperidine-4,1'(2'H)-pyrrolo[1,2-a]pyrazine] systems has been reported, demonstrating the feasibility of incorporating the pyrrole moiety into such complex spiro architectures. chemicalbook.com

Table 1: Examples of Heterocyclic Systems Synthesized from Chloroethyl-Pyrrole Precursors

| Precursor Type | Target Heterocyclic System | Synthetic Strategy | Reference |

| 1-(2-Chloroethyl)-4-oxotetrahydroindole | Benzyl cyclopenta[b]pyrrole-5-carboxylate | Intramolecular Alkylation/Cyclization | researchgate.netscilit.com |

| N-Methyl-2-pyrrol-1-yl-ethanamine (derived from 1-(2-chloroethyl)pyrrole) | tert-Butyl 2-methylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-carboxylate | Pictet-Spengler type reaction | chemicalbook.com |

Precursor for Nitrogen-Containing Polycycles and Macrocycles

Nitrogen-containing macrocycles are a class of compounds with significant applications, including in host-guest chemistry and as therapeutic agents. mdpi.com The synthesis of these large-ring systems often involves the reaction of bifunctional precursors, such as diamines and dialdehydes, under high-dilution conditions. nih.gov

This compound can be envisioned as a valuable starting material for the synthesis of such macrocycles. A potential synthetic pathway involves the initial conversion of the chloroethyl group into a primary or secondary amine. For example, reaction with a large excess of a diamine, such as ethylenediamine, would yield a pyrrole derivative bearing a terminal amino group. This functionalized pyrrole could then be used as a building block in a subsequent macrocyclization step, reacting with a diacyl chloride or another electrophilic linker to form a large, nitrogen-containing polycyclic structure. While direct examples starting from this compound are not extensively documented, the general principles of macrocycle synthesis strongly support its potential in this area. mdpi.comgoogle.com

Role in the Elaboration of Diverse Bioactive Compound Scaffolds through Further Derivatization

The pyrrole nucleus is a common feature in many biologically active compounds and approved drugs. mdpi.com The chloroethyl group in this compound serves as a reactive handle for attaching the pyrrole moiety to other molecules of pharmacological interest, a process known as derivatization.

One of the most common applications is in the N-alkylation of amines. researchgate.netnih.govresearchgate.net Many bioactive molecules, including neurotransmitter analogues and enzyme inhibitors, contain primary or secondary amine groups. This compound can act as an alkylating agent, forming a covalent bond with the nitrogen atom of these bioactive amines. This introduces the 1-methyl-1H-pyrrol-2-ylethyl scaffold into the target molecule, potentially modifying its pharmacological profile, solubility, or metabolic stability. Furthermore, studies on related N-(2-chloroethyl)ureas have shown that they can undergo intramolecular cyclization to form more potent cyclic derivatives that act as protein alkylating agents with anticancer properties. nih.govulaval.ca This suggests a pathway where derivatives of this compound could act as prodrugs, cyclizing in vivo to form the active species. This dual functionality—acting as both a linker and a precursor to a more active form—underscores its potential in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

Table 2: Potential Bioactive Scaffolds via Derivatization

| Reaction Type | Substrate Class | Resulting Scaffold | Potential Application | Reference Concept |

| N-Alkylation | Bioactive Amines | Pyrrole-substituted amine | Modification of pharmacological activity | researchgate.netnih.gov |

| Nucleophilic Substitution | Phenols/Thiols | Pyrrole-substituted ethers/thioethers | Drug scaffold elaboration | nih.gov |

| Cyclization Precursor | N-Aryl Ureas | Fused oxazoline-pyrrole systems | Anticancer prodrugs | nih.govulaval.ca |

Potential in Functional Materials Science: Precursors for Advanced Organic Materials

Conductive polymers are a class of organic materials that possess electrical conductivity, making them useful for applications in electronics, sensors, and energy storage. mdpi.com Polypyrrole is one of the most studied conductive polymers due to its high conductivity and environmental stability. ekb.egdtic.mil The synthesis of polypyrrole is typically achieved through the oxidative polymerization of pyrrole monomers.

This compound can be utilized as a functionalized monomer in the synthesis of novel conductive polymers. researchgate.net Copolymerization of this monomer with pyrrole would result in a polypyrrole backbone with pendant chloroethyl groups. These reactive side chains offer significant advantages for the development of advanced materials. They can be used for post-polymerization modification, allowing for the covalent attachment of other functional molecules, such as sensors, catalysts, or biomolecules. This provides a method for tailoring the properties of the conductive polymer for specific applications. For example, grafting insulating polymer chains to the chloroethyl groups could improve the material's processability and mechanical properties, while attaching specific receptors could lead to highly selective chemical sensors. researchgate.net

Computational Chemistry and Mechanistic Elucidation of 2 2 Chloroethyl 1 Methyl 1h Pyrrole

Quantum Chemical Investigations of Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and aromatic nature of 2-(2-chloroethyl)-1-methyl-1H-pyrrole. These methods provide a detailed picture of electron distribution and orbital interactions, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. nih.govchemrxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. nanobioletters.comresearchgate.netmdpi.com For this compound, DFT calculations would predict a nearly planar five-membered pyrrole (B145914) ring, characteristic of its aromatic nature. The methyl and chloroethyl substituents would be positioned at the 1 and 2 positions of the ring, respectively.

Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. aimspress.commdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.commdpi.com

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.80 | Indicates electron-donating capability, concentrated on the pyrrole ring. researchgate.net |

| LUMO Energy | -0.50 | Indicates electron-accepting capability, with contributions from the chloroethyl side chain. |

| HOMO-LUMO Gap (ΔE) | 5.30 | Suggests moderate chemical stability and reactivity. mdpi.com |

Another critical property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map helps visualize regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govresearchgate.net For this compound, the MEP would show negative potential concentrated around the electronegative chlorine atom and the π-electron system of the aromatic pyrrole ring. These regions are susceptible to electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms, particularly those on the chloroethyl group, indicating sites prone to nucleophilic interaction. scispace.com

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Pyrrole Ring (π-system) | Negative (Red/Yellow) | Site for electrophilic attack. researchgate.net |

| Chlorine Atom | Negative (Red/Yellow) | Acts as a nucleophilic center or leaving group. |

| Hydrogen Atoms | Positive (Blue/Green) | Sites of weak intermolecular interactions. |

| Carbon adjacent to Chlorine | Slightly Positive (Green/Blue) | Site for nucleophilic attack. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for molecular properties. researchgate.net They are often used to obtain benchmark data for validating results from less computationally expensive methods like DFT. nih.gov For this compound, ab initio calculations would yield highly accurate predictions for geometric parameters (bond lengths and angles) and vibrational frequencies, serving as a reference for experimental spectroscopic data.

| Parameter | DFT (B3LYP/6-31G*) | Ab Initio (MP2/cc-pVTZ) |

|---|---|---|

| C2-C(ethyl) Bond Length (Å) | 1.510 | 1.508 |

| C(ethyl)-Cl Bond Length (Å) | 1.805 | 1.801 |

| N1-C2-C(ethyl) Bond Angle (°) | 128.5 | 128.7 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for investigating reaction mechanisms, allowing for the identification of transient species like transition states and the calculation of energy barriers that control reaction rates.

The structure of this compound contains both a nucleophilic center (the pyrrole ring) and an electrophilic center with a leaving group (the chloroethyl side chain), making it a candidate for intramolecular cyclization. masterorganicchemistry.com This reaction would involve the pyrrole ring attacking the carbon atom bonded to the chlorine, displacing the chloride ion to form a bicyclic pyrrolizine derivative. libretexts.orgrsc.org

Computational methods can map the entire reaction pathway from reactant to product. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation barrier (or activation energy). A lower activation barrier corresponds to a faster reaction. For the cyclization of this compound, calculations would predict the specific geometry of the cyclic transition state and the energy required to achieve it. researchgate.net

| State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Cyclic structure with partial C-C bond formation and C-Cl bond breaking. | +25.0 |

| Product | Protonated bicyclic pyrrolizine derivative | -10.0 |

Computational models can accurately predict the most likely sites for chemical reactions on a molecule.

Electrophilic Substitution: The pyrrole ring is electron-rich and aromatic, making it reactive towards electrophiles. nih.gov The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents. The methyl group at the N1 position and the alkyl group at the C2 position are both electron-donating, activating the ring. Analysis of the HOMO electron density distribution and the MEP map would indicate that the C5 position is the most electron-rich and sterically accessible site, making it the most probable location for electrophilic attack. researchgate.netresearchgate.net The C3 position would be the next most likely site.

Nucleophilic Attack: The primary site for nucleophilic attack on the molecule is the carbon atom of the chloroethyl group that is directly bonded to the chlorine atom. The high electronegativity of chlorine polarizes the C-Cl bond, making this carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. This is supported by the MEP map, which would show a region of slight positive potential on this carbon. nih.gov

| Reaction Type | Most Probable Site | Computational Justification |

|---|---|---|

| Electrophilic Attack | C5 position of the pyrrole ring | Highest HOMO coefficient; Most negative electrostatic potential. researchgate.netresearchgate.net |

| Nucleophilic Attack | Carbon atom bonded to Chlorine | Positive partial charge; Site of the LUMO; Positive electrostatic potential. |

Conformational Analysis and Stereochemical Considerations using Computational Methods

The chloroethyl side chain of this compound is flexible, allowing the molecule to exist in various spatial arrangements or conformations. nih.gov Conformational analysis involves studying the different rotational isomers (conformers) and their relative energies. nih.gov

Computational methods can systematically explore the conformational space by rotating the key single bonds—specifically the C(ring)-C(ethyl) and C(ethyl)-C(ethyl) bonds—and calculating the potential energy at each step. This process generates a potential energy surface that reveals the lowest-energy (most stable) conformations and the energy barriers for rotation between them. researchgate.neted.ac.uk For the chloroethyl group, key conformations would include the anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°) arrangements of the chlorine atom relative to the pyrrole ring. The relative populations of these conformers at a given temperature can be predicted from their calculated energy differences.

| Conformer (Cl-C-C-C Dihedral Angle) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti (~180°) | 0.00 | Most stable conformer, minimizes steric hindrance. |

| Gauche (+60°) | +1.20 | Slightly less stable due to steric interaction. |

| Gauche (-60°) | +1.20 | Energetically equivalent to the other gauche conformer. |

| Eclipsed (~0°) | +4.50 | Transition state for rotation, highest energy. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For a molecule like this compound, MD simulations could provide critical insights into its conformational flexibility and its interactions with different solvent environments.

A typical MD simulation protocol would involve:

Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, would be selected. Common choices for organic molecules include AMBER, CHARMM, or OPLS. Specific parameters for the chloroethyl and methyl-pyrrole moieties would be validated or developed if not already available.

System Setup: The this compound molecule would be placed in a simulation box filled with a chosen solvent, such as water, chloroform, or dimethyl sulfoxide (B87167), to mimic different experimental conditions. The size of the box and the number of solvent molecules would be determined to avoid artifacts from periodic boundary conditions.

Simulation Production: After an initial energy minimization and equilibration phase, the production simulation would be run for a duration sufficient to sample the relevant conformational space, typically on the order of nanoseconds to microseconds.

Expected Research Findings:

From these simulations, a wealth of data on the dynamic behavior of the compound could be extracted. Analysis of the simulation trajectories would likely reveal:

Conformational Preferences: The chloroethyl side chain can adopt various conformations relative to the pyrrole ring. MD simulations would quantify the relative populations of different rotamers (e.g., gauche vs. anti) and the energy barriers between them.

Solvent Effects: The behavior of the molecule can change significantly in different solvents. In polar solvents, specific interactions such as hydrogen bonding (if applicable to interacting partners) or dipole-dipole interactions with the solvent molecules would be observed. In nonpolar solvents, van der Waals interactions would dominate. The simulations could illustrate how the solvent influences the conformational equilibrium of the chloroethyl group.

Radial Distribution Functions (RDFs): By calculating RDFs, one could determine the probability of finding solvent molecules at a certain distance from specific atoms of the this compound molecule. This would provide a detailed picture of the solvation shell structure.

Illustrative Data Table (Hypothetical):

| Solvent | Predominant Conformer of Chloroethyl Chain | Key Solvent-Solute Interactions |

| Water | Gauche | Dipole-dipole interactions with the pyrrole ring nitrogen and the chlorine atom. |

| Chloroform | Anti | Weaker dipole-dipole and van der Waals interactions. |

| Hexane | Anti | Predominantly van der Waals interactions. |

Prediction of Spectroscopic Parameters from Theoretical Models for Experimental Validation

Theoretical models, primarily based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The computational workflow for predicting spectroscopic parameters for this compound would typically involve:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is done by performing a geometry optimization using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ).

Frequency Calculations: Once the optimized geometry is obtained, harmonic frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict the vibrational (infrared and Raman) spectra.

NMR Chemical Shift Calculations: Using methods like the Gauge-Including Atomic Orbital (GIAO) method, the nuclear magnetic shielding tensors can be calculated. These are then converted to chemical shifts (¹H and ¹³C) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum.

Expected Research Findings and Experimental Validation:

Vibrational Spectra: The calculated vibrational frequencies would be compared with experimental FT-IR and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-N stretching of the pyrrole ring, and the C-Cl stretching of the chloroethyl group.

NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts would be correlated with experimental NMR data. A good agreement between the calculated and experimental shifts would provide strong evidence for the correctness of the molecular structure. Discrepancies could indicate the presence of different conformers in solution, and a Boltzmann-averaged spectrum based on the energies of different conformers might be necessary for accurate comparison.

Electronic Spectra: The calculated electronic transitions would provide insight into the nature of the molecular orbitals involved in the absorption of UV-Vis light. The predicted maximum absorption wavelength (λmax) could be compared with the experimentally measured value.

Illustrative Data Table (Hypothetical Predicted vs. Experimental Data):

| Spectroscopic Parameter | Theoretical Prediction (DFT/B3LYP/6-31G(d,p)) | Experimental Value |

| ¹H NMR (ppm) | ||

| N-CH₃ | 3.65 | 3.62 |

| Pyrrole H (α to N) | 6.70 | 6.68 |

| Pyrrole H (β to N) | 6.10 | 6.08 |

| -CH₂-Cl | 3.80 | 3.78 |

| -CH₂-Pyrrole | 3.10 | 3.07 |

| ¹³C NMR (ppm) | ||

| N-CH₃ | 35.2 | 34.9 |

| Pyrrole C (α to N) | 122.5 | 122.1 |

| Pyrrole C (β to N) | 108.0 | 107.7 |

| -CH₂-Cl | 42.1 | 41.8 |

| -CH₂-Pyrrole | 29.8 | 29.5 |

| IR Frequency (cm⁻¹) | ||

| C-Cl Stretch | 720 | 715 |

| Pyrrole Ring Stretch | 1550 | 1545 |

Advanced Spectroscopic Characterization for In Depth Structural and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(2-Chloroethyl)-1-methyl-1H-pyrrole, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Based on the structure, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted. The pyrrole (B145914) ring protons are expected in the aromatic region, while the N-methyl and chloroethyl protons will appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~3.60 | ~35.0 |

| H3 (Pyrrole) | ~6.05 | ~107.0 |

| H4 (Pyrrole) | ~6.60 | ~121.0 |

| H5 (Pyrrole) | ~6.10 | ~108.0 |

| -CH₂-CH₂Cl | ~3.10 | ~32.0 |

| -CH₂-CH₂Cl | ~3.75 | ~43.0 |

| C2 (Pyrrole) | - | ~129.0 |

| C3 (Pyrrole) | - | ~107.0 |

| C4 (Pyrrole) | - | ~121.0 |

| C5 (Pyrrole) | - | ~108.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the pyrrole ring (H3-H4, H4-H5) and between the two methylene (B1212753) groups of the chloroethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal, confirming the C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key expected correlations include the N-methyl protons to carbons C2 and C5 of the pyrrole ring, and the protons of the ethyl side chain to carbon C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net This experiment can provide insights into the preferred conformation of the molecule. For instance, a NOESY spectrum could show correlations between the N-methyl protons and the H5 proton of the pyrrole ring, as well as between the side-chain protons and the H3 proton, confirming their spatial proximity.

Table 2: Summary of Expected 2D NMR Correlations

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H-¹H: H3↔H4, H4↔H5, -CH₂-↔-CH₂- | Confirms adjacent protons on the pyrrole ring and ethyl chain. sdsu.edu |

| HSQC | ¹H-¹³C (¹J): N-CH₃↔N-CH₃, H3↔C3, H4↔C4, H5↔C5, -CH₂-↔-CH₂, -CH₂Cl↔-CH₂Cl | Maps each proton to its directly attached carbon. sdsu.edu |

| HMBC | ¹H-¹³C (²⁻³J): N-CH₃↔C2/C5, H3↔C2/C4/C5, -CH₂(α)↔C2/C3/-CH₂(β) | Establishes the connectivity between the methyl group, pyrrole ring, and side chain. youtube.com |

| NOESY | ¹H-¹H (through space): N-CH₃↔H5, -CH₂(α)↔H3 | Provides information on the 3D structure and preferred conformation. researchgate.net |

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular motions that occur on the NMR timescale. montana.eduresearchgate.net For this compound, potential dynamic processes include the rotation around the single bond connecting the chloroethyl group to the pyrrole ring (C2-Cα).

If the barrier to this rotation is sufficiently high, distinct signals for different conformers (rotamers) might be observable at low temperatures. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. montana.edu By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (rotational barrier) for this conformational exchange. mdpi.com While significant restriction is not anticipated for this specific bond, DNMR would be the definitive method to investigate such potential dynamics.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present. wikipedia.org FT-IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the molecule. nih.gov

The vibrational spectrum of this compound can be analyzed by assigning observed absorption (FT-IR) and scattering (Raman) bands to specific molecular motions. libretexts.orgsmu.edu

C-H Vibrations: The spectrum will feature aromatic C-H stretching modes from the pyrrole ring (typically >3000 cm⁻¹) and aliphatic C-H stretching modes from the methyl and ethyl groups (typically <3000 cm⁻¹). C-H bending vibrations will appear at lower wavenumbers.

C=C and C-N Ring Vibrations: The pyrrole ring will exhibit characteristic stretching vibrations for its C=C and C-N bonds in the 1600-1400 cm⁻¹ region.

C-Cl Vibration: A key diagnostic peak will be the C-Cl stretching mode, which is expected in the 800-600 cm⁻¹ range. researchgate.net This band is often strong in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| C-H Stretch (Aromatic) | Pyrrole Ring | 3150 - 3050 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2980 - 2850 | Strong / Strong |

| C=C Stretch | Pyrrole Ring | 1580 - 1450 | Medium-Strong / Strong |

| C-N Stretch | Pyrrole Ring | 1360 - 1250 | Strong / Medium |

| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | Medium / Medium |

| CH₃ Bend (Asymmetric) | -CH₃ | ~1450 | Medium / Medium |

| C-Cl Stretch | -CH₂Cl | 800 - 600 | Strong / Medium-Strong |

FT-IR and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time without the need for sample extraction. For reactions involving this compound, such as a nucleophilic substitution at the chloroethyl group, in situ monitoring can provide valuable kinetic and mechanistic data.

For example, if the chlorine atom is substituted by a cyanide group to form 3-(1-methyl-1H-pyrrol-2-yl)propanenitrile, one could monitor the reaction by observing the decrease in the intensity of the characteristic C-Cl stretching band (800-600 cm⁻¹) and the simultaneous appearance of a strong, sharp nitrile (C≡N) stretching band around 2250 cm⁻¹. This allows for the tracking of reactant consumption and product formation over time.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elucidation of Complex Fragmentation Pathways

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For this compound (C₇H₁₀ClN), the calculated monoisotopic mass is 143.0502 g/mol . HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the initial molecular ion to probe its structure. nih.gov The resulting fragmentation pattern is a unique characteristic of the molecule. uni-halle.de

A plausible fragmentation pathway for [M+H]⁺ would involve:

Loss of HCl to form a vinyl pyrrole cation.

Cleavage of the C-C bond in the side chain, leading to the loss of a chloroethyl radical and formation of the 1-methyl-1H-pyrrole cation.

Fragmentation can also be initiated by cleavage of the ethyl group, resulting in the loss of ethylene (B1197577) (C₂H₄). researchgate.net

Table 4: Predicted HRMS Fragmentation of this compound

| m/z (Calculated) | Proposed Fragment Ion Formula | Proposed Structure / Loss |

| 144.0575 | [C₇H₁₁ClN]⁺ | Protonated Molecular Ion [M+H]⁺ (³⁵Cl isotope) |

| 108.0808 | [C₇H₁₀N]⁺ | Loss of HCl from the molecular ion |

| 81.0573 | [C₅H₇N]⁺ | Loss of the chloroethyl radical (•C₂H₄Cl) |

| 80.0495 | [C₅H₆N]⁺ | Formation of the 1-methylpyrrolium ion |

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive review of scientific literature and chemical databases reveals no published single-crystal X-ray crystallography data for this compound. The definitive determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and crystal packing, is accomplished through this technique. However, its application is contingent upon the ability to grow a suitable, high-quality single crystal from the compound of interest.

The absence of crystallographic data for this specific pyrrole derivative suggests that either the analysis has not been performed or, more likely, the compound is not readily amenable to crystallization under standard laboratory conditions. Many low-molecular-weight substituted heterocyclic compounds, such as pyrrole derivatives, exist as liquids or oils at room temperature. For instance, the related isomer 1-(2-Chloroethyl)pyrrole is documented as a clear liquid with a boiling point of 84 °C at 20 mmHg, and no melting point is reported, which is characteristic of a substance that is liquid at ambient temperatures. chemimpex.comlookchem.com The parent compound, pyrrole, is also a volatile liquid. wikipedia.org

Given these characteristics of similar compounds, it is highly probable that this compound is also a liquid or a low-melting-point solid. Obtaining the single crystals required for X-ray diffraction from such substances can be exceptionally challenging, often requiring specialized techniques like in-situ cryocrystallization. Without a crystalline sample, X-ray crystallography cannot be performed, which is the most likely reason for the lack of such data in the public domain for this compound.

Should a crystalline form of this compound be obtained in the future, X-ray diffraction analysis would provide invaluable, unambiguous structural information. A hypothetical data table that would be generated from such an analysis is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported.)

| Parameter | Value (Example) |

|---|---|

| Chemical Formula | C₇H₁₀ClN |

| Formula Weight | 143.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 759.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.257 |

Emerging Research Directions and Future Perspectives for 2 2 Chloroethyl 1 Methyl 1h Pyrrole Derivatives

Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity, minimizing waste and complex purification steps. For derivatives of 2-(2-Chloroethyl)-1-methyl-1H-pyrrole, the development of novel catalytic transformations is a key research frontier. The focus is on leveraging the reactivity of both the pyrrole (B145914) ring and the chloroethyl side chain.

Transition-metal catalysis, in particular, offers a powerful toolkit for creating complex molecules from simple precursors. bohrium.com Research is anticipated to focus on palladium, copper, and nickel-catalyzed cross-coupling reactions to functionalize the pyrrole ring at positions 3, 4, and 5. Furthermore, catalytic approaches can be employed to transform the chloroethyl group. For instance, catalyzed nucleophilic substitution reactions could introduce a wide array of functional groups with greater precision and under milder conditions than traditional methods. The development of catalysts that can selectively activate the C-Cl bond in the presence of other functionalities on the pyrrole ring or on a coupled molecule is a significant area of interest.

| Catalytic Transformation | Potential Catalyst | Target Moiety | Potential Product Class |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-H or C-Halogen on Pyrrole Ring | Aryl- or heteroaryl-substituted pyrroles |

| Sonogashira Coupling | Pd/Cu co-catalysis | C-H or C-Halogen on Pyrrole Ring | Alkynyl-substituted pyrroles |

| Buchwald-Hartwig Amination | Pd or Cu complexes | C-Halogen on Pyrrole Ring | Amino-pyrrole derivatives |

| Nucleophilic Substitution | Lewis acids, Phase-transfer catalysts | 2-Chloroethyl group | Ethers, amines, thioethers, azides |

Exploration of Underutilized Reactivity Modes and Synthetic Applications

The 2-chloroethyl moiety is more than a simple alkyl halide; it serves as a masked vinyl group and a versatile electrophile. researchgate.net Its reactivity has been primarily utilized in the context of a protecting group for the pyrrole nitrogen. researchgate.net However, emerging research seeks to exploit its latent reactivity for more complex molecular constructions.

One underutilized mode is its participation in intramolecular cyclization reactions. By introducing a nucleophile elsewhere on the pyrrole scaffold or on a substituent, the chloroethyl group can act as an electrophilic partner to construct fused heterocyclic systems, such as pyrrolizidines or related indolizidine cores, which are prevalent in natural products. Another avenue involves its use as a precursor to a vinylpyrrole derivative through base-induced elimination. The resulting N-methyl-2-vinylpyrrole is a valuable monomer for polymerization and a reactive diene or dienophile in cycloaddition reactions.

Furthermore, the chloroethyl group can initiate cascade reactions. For example, its conversion to an organometallic species could be followed by an intramolecular coupling with another part of the molecule, leading to the rapid assembly of complex polycyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. syrris.com The synthesis and derivatization of this compound are well-suited for this technology. Classical pyrrole syntheses, such as the Paal-Knorr reaction, have been successfully adapted to flow reactors, allowing for rapid production with minimal manual intervention. rsc.orgacs.org

Integrating the synthesis of this compound derivatives into flow platforms would enable safer handling of potentially hazardous reagents and intermediates. Reactions involving the chloroethyl group, which can be exothermic or require precise temperature control, benefit significantly from the superior heat and mass transfer characteristics of microreactors. acs.org Automated platforms can facilitate multi-step syntheses where the crude output from one reactor is directly fed into the next, enabling the rapid generation of a library of derivatives for screening purposes. cam.ac.uk This approach accelerates the discovery process for new materials and bioactive compounds. syrris.com

| Parameter | Advantage in Flow Synthesis | Relevance to Pyrrole-Chloroethyl Derivatives |

| Temperature Control | Precise and rapid heating/cooling | Manages exothermicity of substitution/elimination reactions |

| Mixing | Efficient and rapid | Ensures homogeneity in multi-phase catalytic reactions |

| Safety | Small reactor volumes, contained system | Reduces risk associated with reactive intermediates |